4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-
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Overview
Description
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of alkyne and oxirane functional groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reactions, and oxidizing agents like m-chloroperbenzoic acid for the epoxidation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alkenes or alkanes. Substitution reactions typically produce various substituted alcohols or ethers.
Scientific Research Applications
4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]- involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The alkyne groups can also participate in click chemistry reactions, making the compound useful in bioconjugation and drug delivery applications .
Comparison with Similar Compounds
Similar Compounds
4,6-Octadiyn-3-one, 2-methyl-: Similar structure but with a methyl group instead of the heptyloxiranyl group.
4,6-Octadiyn-3-ol, 8-[(2R,3S)-3-heptyl-2-oxiranyl]-, (3S)-: Similar structure with an alcohol group instead of a ketone.
Uniqueness
Its specific stereochemistry also contributes to its distinct properties and interactions with other molecules .
Properties
CAS No. |
681238-01-7 |
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Molecular Formula |
C17H24O2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
8-[(2R,3S)-3-heptyloxiran-2-yl]octa-4,6-diyn-3-one |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-10-13-16-17(19-16)14-11-8-9-12-15(18)4-2/h16-17H,3-7,10,13-14H2,1-2H3/t16-,17+/m0/s1 |
InChI Key |
FLWGFJVPYVWJCO-DLBZAZTESA-N |
Isomeric SMILES |
CCCCCCC[C@H]1[C@H](O1)CC#CC#CC(=O)CC |
Canonical SMILES |
CCCCCCCC1C(O1)CC#CC#CC(=O)CC |
Origin of Product |
United States |
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